

# A Comparative Analysis of the Side Effect Profiles of Cpp-115 and Vigabatrin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vigabatrin, an irreversible inhibitor of GABA aminotransferase (GABA-AT), is an established anti-epileptic drug used in the treatment of refractory complex partial seizures and infantile spasms. Its clinical utility, however, is significantly hampered by a well-documented risk of permanent peripheral vision loss. This has spurred the development of next-generation GABA-AT inhibitors with potentially improved safety profiles. One such candidate is **Cpp-115**, a vigabatrin analogue designed to exhibit higher potency and reduced retinal toxicity. This guide provides a comprehensive comparison of the side effect profiles of **Cpp-115** and vigabatrin, supported by available preclinical and clinical data, to inform ongoing research and drug development efforts in the field of epilepsy and other neurological disorders.

## **Quantitative Comparison of Adverse Events**

The following tables summarize the reported adverse events for vigabatrin and **Cpp-115**. It is important to note that the data for vigabatrin is derived from extensive clinical use and numerous trials, while the data for **Cpp-115** is limited to preclinical studies and early-phase clinical trials.

Table 1: Side Effect Profile of Vigabatrin



| Side Effect<br>Category | Specific Adverse<br>Event                              | Incidence Rate                                                  | Notes                                                                                                                                            |
|-------------------------|--------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Ophthalmologic          | Permanent Vision<br>Loss (Peripheral Field<br>Defects) | Up to 30-40% of adult patients                                  | FDA Black Box Warning. Risk increases with dose and duration of use.[1] The vision loss is typically bilateral, concentric, and irreversible.[1] |
| Blurred Vision          | Common                                                 | Often reported in clinical trials.[2]                           |                                                                                                                                                  |
| Nystagmus               | Common                                                 | -                                                               | -                                                                                                                                                |
| Neurological            | Somnolence/Drowsine<br>ss                              | Very Common                                                     | One of the most frequently reported side effects.[3]                                                                                             |
| Dizziness               | Very Common                                            | Frequently observed in clinical trials.[3]                      |                                                                                                                                                  |
| Headache                | Common                                                 | -                                                               | -                                                                                                                                                |
| Tremor                  | Common                                                 | -                                                               |                                                                                                                                                  |
| Ataxia                  | Less Common                                            | -                                                               | _                                                                                                                                                |
| Paresthesia             | Less Common                                            | -                                                               |                                                                                                                                                  |
| Psychiatric             | Depression                                             | 12.1% (vs. 3.5% in placebo)                                     | Increased risk<br>compared to placebo<br>in clinical trials.[4]                                                                                  |
| Psychosis               | 2.5% (vs. 0.3% in placebo)                             | Increased risk<br>compared to placebo<br>in clinical trials.[4] |                                                                                                                                                  |
| Agitation/Irritability  | Common                                                 | -                                                               | <del>-</del><br>-                                                                                                                                |



| Suicidal Ideation               | Rare        | A potential risk<br>associated with many<br>anti-epileptic drugs.                        |   |
|---------------------------------|-------------|------------------------------------------------------------------------------------------|---|
| Other                           | Weight Gain | Common                                                                                   | - |
| Fatigue                         | Very Common | -                                                                                        |   |
| MRI Abnormalities in<br>Infants | Reported    | Transient abnormalities have been observed in some infants treated for infantile spasms. |   |

Table 2: Side Effect Profile of Cpp-115 (Based on Preclinical and Phase I Clinical Data)



| Side Effect<br>Category | Specific Adverse<br>Event | Incidence Rate                                                  | Notes                                                                                                                                |
|-------------------------|---------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Ophthalmologic          | Retinal Toxicity          | Significantly lower<br>than vigabatrin in<br>preclinical models | Preclinical studies in rats suggest a reduced risk of retinal toxicity compared to vigabatrin.[5][6][7]                              |
| Neurological            | Somnolence                | Main adverse effect in<br>a Phase 1b trial                      | Observed as the primary side effect related to elevated brain GABA levels.[8]                                                        |
| General                 | Overall Tolerability      | Well-tolerated in<br>Phase I trials                             | Phase I studies reported Cpp-115 to be generally well- tolerated with no significant adverse effects noted in one study.[10][11][12] |
| Mortality (Preclinical) | Lethality at high doses   | 100% mortality at 5<br>mg/kg/day in a rat<br>model              | Lower doses (0.1-1 mg/kg/day) were well-tolerated and did not increase mortality.[13]                                                |

# Experimental Protocols Preclinical Evaluation of Retinal Toxicity in a Rat Model

A key preclinical study comparing the tolerability and efficacy of **Cpp-115** and vigabatrin was conducted using a multiple-hit rat model of infantile spasms.

 Animal Model: Male rats were subjected to a protocol to induce infantile spasms on postnatal day 3 (PN3).



- Drug Administration: A randomized, blinded, vehicle-controlled, dose-response study design
  was employed. Cpp-115 (at doses of 0.1, 1, or 5 mg/kg intraperitoneally) or a vehicle was
  administered daily from PN4 to PN12.
- Monitoring: The frequency of behavioral and electroclinical spasms was monitored using intermittent video or video-electroencephalography (EEG). Secondary endpoints included daily weights, survival, and neurodevelopmental outcomes.
- Key Findings: The lower doses of Cpp-115 (0.1-1 mg/kg/day) were effective in reducing spasms without an increase in mortality. In contrast, the 5 mg/kg/day dose of Cpp-115 was eventually lethal.[13] Previous studies with vigabatrin in the same model showed that it was not well-tolerated and was associated with increased mortality.[5]

### Phase I Clinical Trial of Cpp-115

A Phase 1b double-blind, placebo-controlled study was conducted to evaluate the safety and tolerance of **Cpp-115** in healthy adult volunteers.

- Study Design: The trial involved the administration of **Cpp-115** or a placebo to healthy volunteers over a 14-day period.
- Primary Objective: To assess the safety and tolerability of Cpp-115.
- Secondary Measures: Brain levels of GABA were measured as a surrogate marker for potential efficacy using magnetic resonance spectroscopy (MRS).
- Key Findings: Cpp-115 was reported to be well-tolerated. The main adverse effect observed was somnolence, which is consistent with the pharmacological effect of increased brain GABA levels. The study also demonstrated that Cpp-115 significantly raised brain GABA levels.[8][9]

### **Signaling Pathways and Mechanisms of Action**

Both **Cpp-115** and vigabatrin exert their primary therapeutic effect by inhibiting GABA-AT, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

### **GABA-AT Inhibition Pathway**



The inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission and helps to control seizures.



Click to download full resolution via product page

Caption: Mechanism of action of **Cpp-115** and vigabatrin.

# Proposed Mechanism of Vigabatrin-Induced Retinal Toxicity

The exact mechanism of vigabatrin-induced vision loss is not fully understood, but evidence suggests a multifactorial process potentially involving taurine deficiency.[10][11][14][15]





Click to download full resolution via product page

Caption: Proposed pathway for vigabatrin-induced retinal toxicity.

### **Discussion and Conclusion**

The available evidence strongly suggests that **Cpp-115** possesses a more favorable side effect profile compared to vigabatrin, particularly concerning the risk of retinal toxicity. Preclinical studies have demonstrated that **Cpp-115** is better tolerated at therapeutically relevant doses and has a lower propensity for causing retinal damage in animal models.[5][6][7] Early clinical data from Phase I trials further support the tolerability of **Cpp-115** in humans, with somnolence being the most prominent, and expected, side effect.[8][9]

Vigabatrin's utility is significantly limited by the high incidence of irreversible peripheral vision loss, a serious adverse event that necessitates careful patient monitoring and risk-benefit



assessment. While effective in controlling seizures, the potential for permanent visual impairment is a major concern for both clinicians and patients.

The development of **Cpp-115** represents a promising advancement in the quest for safer GABA-AT inhibitors. Its higher potency may allow for lower therapeutic doses, which could further contribute to its improved safety profile. However, it is crucial to acknowledge the limitations of the current data for **Cpp-115**. The long-term safety of **Cpp-115**, especially regarding ophthalmologic effects, has yet to be established in larger, long-duration clinical trials.

Future research, including comprehensive Phase II and III clinical trials, will be essential to fully characterize the side effect profile of **Cpp-115** and to definitively establish its safety advantages over vigabatrin. Should these trials confirm the favorable preclinical and early clinical findings, **Cpp-115** could emerge as a valuable therapeutic alternative for patients with epilepsy and other neurological conditions, offering the potential for effective treatment without the debilitating risk of vision loss associated with vigabatrin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Catalyst Pharmaceutical Partners, Inc. Reports Positive Results From Phase I(a) Clinical Study of CPP-115 BioSpace [biospace.com]
- 2. ineurosci.org [ineurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]



- 8. CPP-115, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CPP-115, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 14. karger.com [karger.com]
- 15. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Side Effect Profiles of Cpp-115 and Vigabatrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860066#comparing-cpp-115-and-vigabatrin-side-effect-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com